Cas no 2044711-53-5 (1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate)
1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- 1,3-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 3-ethyl ester, (4R)-
- 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate
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- MDL: MFCD30486559
- Inchi: 1S/C13H23NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9?,10-/m1/s1
- InChI Key: NBGQOBKPQNOEQD-QVDQXJPCSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC[C@@H](O)C(C(OCC)=O)C1
1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM478544-250mg |
1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate |
2044711-53-5 | 95%+ | 250mg |
$576 | 2023-03-24 | |
| Chemenu | CM478544-500mg |
1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate |
2044711-53-5 | 95%+ | 500mg |
$1092 | 2023-03-24 | |
| Chemenu | CM478544-1g |
1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate |
2044711-53-5 | 95%+ | 1g |
$1137 | 2023-03-24 | |
| Enamine | EN300-322463-0.05g |
1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate |
2044711-53-5 | 95% | 0.05g |
$367.0 | 2023-09-04 | |
| Enamine | EN300-322463-0.1g |
1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate |
2044711-53-5 | 95% | 0.1g |
$546.0 | 2023-09-04 | |
| Enamine | EN300-322463-0.25g |
1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate |
2044711-53-5 | 95% | 0.25g |
$779.0 | 2023-09-04 | |
| Enamine | EN300-322463-0.5g |
1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate |
2044711-53-5 | 95% | 0.5g |
$1228.0 | 2023-09-04 | |
| Enamine | EN300-322463-1.0g |
1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate |
2044711-53-5 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-322463-1g |
1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate |
2044711-53-5 | 95% | 1g |
$1575.0 | 2023-09-04 | |
| Aaron | AR01BYGD-50mg |
1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate |
2044711-53-5 | 95% | 50mg |
$530.00 | 2023-12-14 |
1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate
Introduction to 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate (CAS No. 2044711-53-5)
1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate (CAS No. 2044711-53-5) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of the hydroxyl group and the tert-butyl and ethyl substituents in the structure imparts unique chemical and biological properties to this molecule.
The chiral center at the 4-position, specifically the (4R) configuration, is crucial for the compound's biological activity. Chirality plays a pivotal role in drug design and development, as enantiomers can exhibit different pharmacological profiles, including varying potencies, selectivities, and metabolic fates. The (4R) configuration of 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate has been shown to be particularly important in modulating specific biological targets.
In recent years, there has been a surge in research focusing on the potential therapeutic applications of piperidine derivatives. Studies have demonstrated that these compounds can act as modulators of various receptors and enzymes, making them promising candidates for the treatment of neurological disorders, cardiovascular diseases, and cancer. For instance, a study published in the Journal of Medicinal Chemistry highlighted the ability of certain piperidine derivatives to inhibit specific kinases involved in cancer progression.
1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate has been investigated for its potential as a G protein-coupled receptor (GPCR) modulator. GPCRs are a large family of membrane receptors that play critical roles in cellular signaling pathways. Modulating these receptors can have profound effects on various physiological processes, making them attractive targets for drug discovery. Research has shown that this compound can selectively bind to and modulate specific GPCRs, potentially leading to therapeutic benefits in conditions such as pain management and neurodegenerative diseases.
The synthesis of 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate involves several steps that require precise control over chirality and functional group manipulation. One common approach involves the use of chiral catalysts or chiral auxiliaries to ensure the formation of the desired enantiomer. The tert-butyl and ethyl groups are introduced through selective esterification reactions, while the hydroxyl group is typically introduced via reduction or hydrolysis steps. The final product is purified using techniques such as column chromatography or crystallization to ensure high purity and enantiomeric excess.
In addition to its potential therapeutic applications, 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate has also been studied for its use as an intermediate in the synthesis of other bioactive molecules. Its versatile chemical structure allows it to serve as a building block for more complex compounds with diverse biological activities. For example, it can be used in the synthesis of prodrugs designed to improve drug delivery and pharmacokinetic properties.
The safety profile of 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate is an important consideration in its development as a potential therapeutic agent. Preclinical studies have generally shown good tolerability and low toxicity at relevant doses. However, further investigations are necessary to fully understand its safety profile in humans. Clinical trials are currently underway to evaluate its efficacy and safety in various disease models.
In conclusion, 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate (CAS No. 2044711-53-5) represents a promising compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and chiral properties make it an attractive candidate for further investigation into its biological activities and therapeutic potential. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in treating various diseases.
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